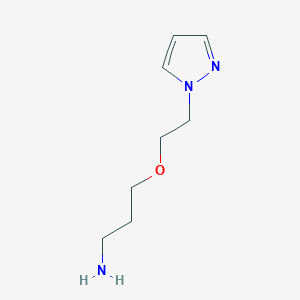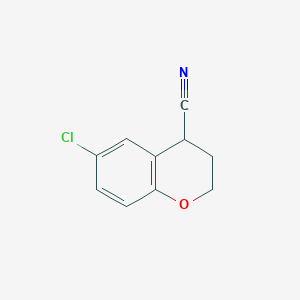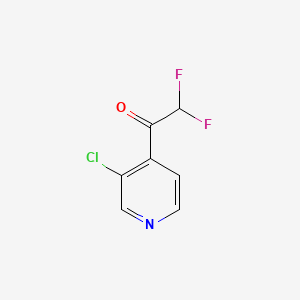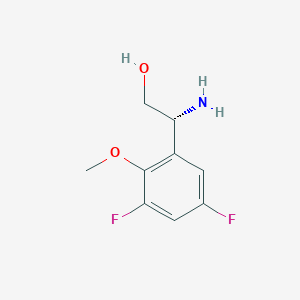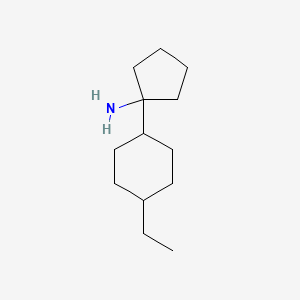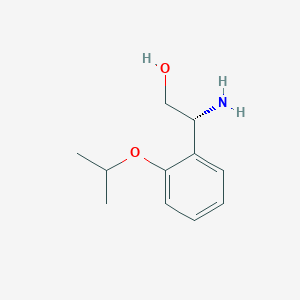
(r)-2-Amino-2-(2-isopropoxyphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(2-isopropoxyphenyl)ethan-1-ol is an organic compound with a chiral center, making it an enantiomerically pure substance This compound is characterized by the presence of an amino group, a hydroxyl group, and an isopropoxyphenyl group attached to an ethan-1-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-isopropoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-isopropoxybenzaldehyde.
Reductive Amination: The aldehyde group of 2-isopropoxybenzaldehyde is subjected to reductive amination using an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(2-isopropoxyphenyl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in ®-2-Amino-2-(2-isopropoxyphenyl)ethan-1-ol can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of amides, ureas, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides and isocyanates are used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Formation of 2-isopropoxybenzaldehyde or 2-isopropoxybenzoic acid.
Reduction: Formation of various alcohols and amines.
Substitution: Formation of amides, ureas, and carbamates.
科学的研究の応用
Chemistry
Catalysis: ®-2-Amino-2-(2-isopropoxyphenyl)ethan-1-ol can be used as a ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Its unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism of action of ®-2-Amino-2-(2-isopropoxyphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the isopropoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Amino-2-phenylethanol: Lacks the isopropoxy group, making it less hydrophobic.
2-Amino-2-(2-methoxyphenyl)ethan-1-ol: Contains a methoxy group instead of an isopropoxy group, affecting its reactivity and interactions.
Uniqueness
®-2-Amino-2-(2-isopropoxyphenyl)ethan-1-ol is unique due to the presence of the isopropoxy group, which enhances its hydrophobicity and influences its interactions with molecular targets. This makes it a valuable compound for specific applications in catalysis, drug development, and material science.
特性
分子式 |
C11H17NO2 |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
(2R)-2-amino-2-(2-propan-2-yloxyphenyl)ethanol |
InChI |
InChI=1S/C11H17NO2/c1-8(2)14-11-6-4-3-5-9(11)10(12)7-13/h3-6,8,10,13H,7,12H2,1-2H3/t10-/m0/s1 |
InChIキー |
UUFUGTYTUMYUFN-JTQLQIEISA-N |
異性体SMILES |
CC(C)OC1=CC=CC=C1[C@H](CO)N |
正規SMILES |
CC(C)OC1=CC=CC=C1C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


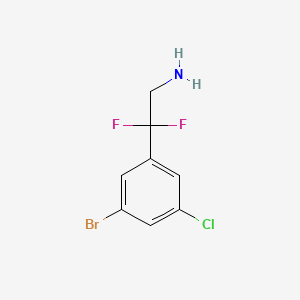

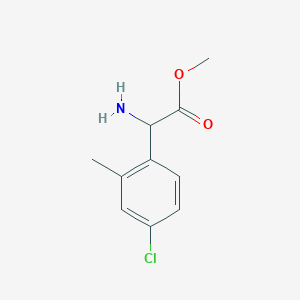
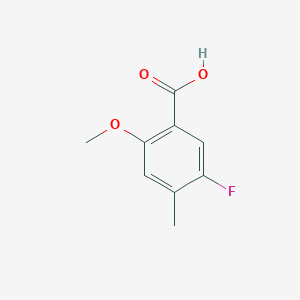

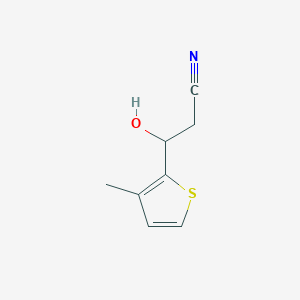
![1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride](/img/structure/B13608632.png)

